molecular formula C17H24N2O B4278302 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea

Cat. No. B4278302
M. Wt: 272.4 g/mol
InChI Key: LMBPCPDQHYOTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use in treating various medical conditions.

Mechanism of Action

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is responsible for the production of cGMP. By increasing the levels of cGMP, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 promotes the relaxation of smooth muscle cells, leading to vasodilation and improved blood flow. Additionally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 has been shown to inhibit the proliferation of smooth muscle cells, which can contribute to the development of conditions such as pulmonary hypertension.
Biochemical and Physiological Effects:
In addition to its vasodilatory effects, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 has been shown to have a number of other biochemical and physiological effects. For example, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 can inhibit platelet aggregation, which can be beneficial in preventing blood clots. Additionally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 has been shown to have antioxidant properties, which can help to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 in lab experiments is its specificity for sGC, which can help to minimize off-target effects. Additionally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 has been shown to be relatively stable under a wide range of conditions, making it a useful tool for studying the role of cGMP signaling in various biological processes. However, one limitation of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 is its relatively low potency compared to other sGC activators, which can make it less effective in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272. One area of focus is the development of more potent sGC activators that can be used to treat a wider range of medical conditions. Additionally, there is growing interest in the potential use of sGC activators in combination with other drugs, such as phosphodiesterase inhibitors, to achieve greater therapeutic effects. Finally, there is a need for further research into the long-term safety and efficacy of sGC activators, particularly in the context of chronic conditions such as heart failure.
Conclusion:
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 is a promising compound that has shown potential for the treatment of a wide range of medical conditions. Its ability to activate sGC and increase cGMP levels has been shown to have a number of beneficial effects, including vasodilation, inhibition of platelet aggregation, and antioxidant properties. While there are some limitations to using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 in lab experiments, its specificity for sGC and relative stability make it a useful tool for studying cGMP signaling. Looking to the future, there are a number of exciting directions for research on N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272, including the development of more potent sGC activators and the exploration of combination therapies with other drugs.

Scientific Research Applications

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 has been extensively studied for its potential use in treating various medical conditions, including pulmonary hypertension, erectile dysfunction, and heart failure. In vitro studies have shown that N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 can increase the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule involved in the relaxation of smooth muscle cells. This property makes N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea 41-2272 a promising candidate for the treatment of pulmonary hypertension and other conditions characterized by the constriction of blood vessels.

properties

IUPAC Name

1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-11-4-3-5-15(8-11)19-17(20)18-12(2)16-10-13-6-7-14(16)9-13/h3-5,8,12-14,16H,6-7,9-10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBPCPDQHYOTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC(C)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.